molecular formula C21H36O2Si2 B14191347 [1H-Indene-3,7-diylbis(oxy)]bis[tert-butyl(dimethyl)silane] CAS No. 917607-33-1

[1H-Indene-3,7-diylbis(oxy)]bis[tert-butyl(dimethyl)silane]

Cat. No.: B14191347
CAS No.: 917607-33-1
M. Wt: 376.7 g/mol
InChI Key: PGYDYXNQMDVICF-UHFFFAOYSA-N
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Description

[1H-Indene-3,7-diylbis(oxy)]bis[tert-butyl(dimethyl)silane]: is a chemical compound known for its unique structure and properties It is a derivative of indene, a bicyclic hydrocarbon, and features tert-butyl(dimethyl)silane groups attached to the indene core through oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1H-Indene-3,7-diylbis(oxy)]bis[tert-butyl(dimethyl)silane] typically involves the reaction of indene derivatives with tert-butyl(dimethyl)silane reagents under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the indene, followed by the addition of tert-butyl(dimethyl)silane chloride. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

[1H-Indene-3,7-diylbis(oxy)]bis[tert-butyl(dimethyl)silane] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.

    Substitution: The tert-butyl(dimethyl)silane groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require the use of strong acids or bases, depending on the desired functional group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

[1H-Indene-3,7-diylbis(oxy)]bis[tert-butyl(dimethyl)silane] has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.

    Biology: The compound’s derivatives may be explored for potential biological activity, including as enzyme inhibitors or signaling molecules.

    Medicine: Research into its medicinal properties could lead to the development of new pharmaceuticals.

    Industry: The compound may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which [1H-Indene-3,7-diylbis(oxy)]bis[tert-butyl(dimethyl)silane] exerts its effects depends on its specific application. In organic synthesis, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. The molecular targets and pathways involved vary based on the reaction conditions and the desired end products.

Comparison with Similar Compounds

Similar Compounds

    [1H-Indene-3,7-diylbis(oxy)]bis(trimethylsilyl): Similar structure but with trimethylsilyl groups instead of tert-butyl(dimethyl)silane.

    [1H-Indene-3,7-diylbis(oxy)]bis(triethylsilyl): Features triethylsilyl groups, offering different steric and electronic properties.

Uniqueness

The uniqueness of [1H-Indene-3,7-diylbis(oxy)]bis[tert-butyl(dimethyl)silane] lies in its specific combination of indene and tert-butyl(dimethyl)silane groups, which confer distinct reactivity and stability compared to other similar compounds. This makes it particularly valuable in applications requiring precise control over molecular structure and reactivity.

Properties

CAS No.

917607-33-1

Molecular Formula

C21H36O2Si2

Molecular Weight

376.7 g/mol

IUPAC Name

tert-butyl-[[1-[tert-butyl(dimethyl)silyl]oxy-3H-inden-4-yl]oxy]-dimethylsilane

InChI

InChI=1S/C21H36O2Si2/c1-20(2,3)24(7,8)22-18-13-11-12-16-17(18)14-15-19(16)23-25(9,10)21(4,5)6/h11-13,15H,14H2,1-10H3

InChI Key

PGYDYXNQMDVICF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CCC2=C1C=CC=C2O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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